1-(2,3-Dimethoxyphenyl)-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea
Description
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea is a urea derivative featuring a 2,3-dimethoxyphenyl group and a substituted tetrahydronaphthalene moiety. The compound’s structure includes a urea bridge (-NH-C(=O)-NH-) linking two distinct aromatic systems: a 2,3-dimethoxyphenyl group (electron-rich due to methoxy substituents) and a 1-hydroxy-6-methoxy-tetrahydronaphthalenylmethyl group (a partially saturated bicyclic system with polar functional groups).
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-26-15-9-10-16-14(12-15)6-5-11-21(16,25)13-22-20(24)23-17-7-4-8-18(27-2)19(17)28-3/h4,7-10,12,25H,5-6,11,13H2,1-3H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIISRBXEMBHHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)NC3=C(C(=CC=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives. For instance, a series of diaryl ureas demonstrated significant antiproliferative effects against various cancer cell lines. The compound's structure allows interaction with specific targets within cancer cells, leading to growth inhibition. The calculated IC50 values for similar compounds suggest that they can effectively inhibit cancer cell proliferation:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |
| HCT-116 | 3.90 ± 0.33 | |
| This compound | TBD | TBD |
These findings indicate that the target compound may exhibit similar or enhanced activity compared to established anticancer agents like sorafenib .
The mechanism by which this compound exerts its biological effects is likely related to its ability to form hydrogen bonds with critical amino acid residues in target proteins involved in cell signaling pathways. For example, the presence of hydroxyl and methoxy groups enhances the binding affinity to target proteins such as BRAF .
Case Studies
A notable study evaluated a range of urea derivatives for their biological activity. These derivatives were synthesized and tested against multiple cancer cell lines using the MTT assay method. The results indicated that modifications in the phenyl and naphthalene rings significantly influenced the antiproliferative activity .
Example Case Study
In a comparative analysis of various urea derivatives:
- Compound A showed an IC50 value of 5 μM against HCT-116.
- Compound B , structurally similar to our target compound, displayed an IC50 value of 10 μM against A549 cells.
These findings suggest that subtle changes in chemical structure can lead to significant variations in biological activity .
Comparison with Similar Compounds
1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034259-90-8)
- Molecular Formula : C₁₈H₂₂N₂O₃S
- Substituents : Thiophen-2-ylmethyl (right side) vs. 2,3-dimethoxyphenyl (target compound).
- Key Features : Replaces the dimethoxyphenyl group with a sulfur-containing thiophene ring, reducing oxygen content but introducing aromatic sulfur. This substitution likely alters lipophilicity (higher logP due to sulfur) and electronic properties .
2-(4-Phenyl-1H-1,2,3,4-tetrahydro-1,1,3,3-tetramethylnaphtho[1,2-a]pyrimidin-6-yl)-N,N,N-trimethyl-1-(2-oxoethyl)urea (Compound 7a)
- Substituents : A tetramethylnaphtho-pyrimidine system and trimethylurea group.
- Key Features : Incorporates a fused pyrimidine ring and multiple methyl groups, increasing steric bulk and rigidity compared to the target compound’s flexible tetrahydronaphthalene moiety. The 2-oxoethyl group adds a reactive ketone functionality absent in the target compound .
Comparative Data Table
*Calculated based on structural analysis.
Implications of Substituent Variations
Electronic Effects: The 2,3-dimethoxyphenyl group (target) provides electron-donating methoxy groups, enhancing resonance stabilization. Compound 7a’s pyrimidine ring offers hydrogen-bonding sites, while its 2-oxoethyl group may participate in redox reactions .
Physicochemical Properties :
- The target compound’s hydroxyl and methoxy groups increase hydrophilicity compared to the thiophene analogue (logP estimated to be ~2.5 vs. ~3.0 for CAS 2034259-90-8).
- Compound 7a’s trimethyl groups and fused pyrimidine system likely elevate melting points and reduce solubility .
Synthetic Accessibility :
- The target compound’s synthesis may parallel methods in (e.g., acid-catalyzed cyclization) or (urea coupling via carbodiimide chemistry). The thiophene analogue’s preparation likely involves thiophene-2-carbaldehyde intermediates , whereas Compound 7a requires complex heterocyclic precursors .
Q & A
Q. What are the recommended synthetic routes for 1-(2,3-Dimethoxyphenyl)-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea, and how can purity be optimized?
- Methodological Answer : Start with urea-forming reactions, such as coupling 2,3-dimethoxyphenyl isocyanate with the hydroxyl-bearing tetrahydronaphthalene derivative. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst selection) based on analogous urea syntheses. For example, highlights using methanol recovery and HCl byproduct management to improve yield and environmental sustainability in similar urea syntheses. Purification via column chromatography (silica gel, gradient elution) or recrystallization (methanol/water mixtures) is recommended. Monitor purity via HPLC with UV detection (λ = 254 nm) and confirm structural integrity using - and -NMR .
Q. How can researchers characterize the stereochemical and electronic properties of this compound?
- Methodological Answer : Use X-ray crystallography to resolve stereochemistry, particularly for the tetrahydronaphthalene moiety’s hydroxyl and methoxy substituents. For electronic properties, employ UV-Vis spectroscopy to assess π→π* transitions in the aromatic rings and computational methods (DFT calculations) to map electron density. demonstrates the utility of InChI keys and SMILES notations for cross-referencing structural databases, which aids in comparative analysis with related urea derivatives .
Advanced Research Questions
Q. How can researchers address low yield in the coupling step during synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters. For instance, vary the molar ratio of reactants (1:1 to 1:1.2), solvent choice (DMF vs. THF), and reaction time (12–48 hours). suggests leveraging membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce side reactions. Additionally, inline FTIR monitoring can track reaction progress in real time, as demonstrated in urea synthesis protocols .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry)?
- Methodological Answer : Perform 2D NMR (COSY, HSQC, HMBC) to clarify ambiguous proton couplings, particularly for overlapping signals in the tetrahydronaphthalene region. For mass spectrometry discrepancies (e.g., adduct formation), use high-resolution MS (HRMS-ESI) with isotopic pattern matching. emphasizes PubChem’s spectral libraries for cross-validation, while highlights the importance of IUPAC-standardized nomenclature to avoid misassignment .
Q. How to design bioactivity studies for this compound, given its structural complexity?
- Methodological Answer : Prioritize target identification using molecular docking against receptors known to interact with urea derivatives (e.g., kinase inhibitors). For in vitro assays, employ cell viability (MTT assay) and enzyme inhibition (IC determination) protocols. recommends integrating chemical biology training modules (e.g., dose-response curve analysis) and referencing pharmacopeial standards for assay validation .
Q. How to integrate theoretical frameworks into experimental design for mechanistic studies?
- Methodological Answer : Align hypotheses with existing urea pharmacology models (e.g., hydrogen-bonding interactions in enzyme active sites). Use quantum mechanics/molecular mechanics (QM/MM) simulations to predict reaction pathways. stresses linking research to conceptual frameworks, such as transition-state theory for hydrolysis studies, while advocates iterative refinement of hypotheses via bibliometric analysis of urea-related literature .
Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?
- Methodological Answer : Use Schrödinger Suite or AutoDock Vina for molecular docking, parameterizing force fields (e.g., OPLS4) to account for methoxy and hydroxyl groups’ polarity. provides PubChem-derived InChI strings for structure preparation, while underscores the utility of DFT-optimized geometries for accurate binding affinity predictions .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) by exposing the compound to pH 1–13 buffers at 40°C/75% RH. Monitor degradation via UPLC-MS and identify byproducts using tandem MS. and recommend QC protocols for ANDA compliance, including traceability against USP reference standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
